2-benzyl-3-phenyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
4679-91-8 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-benzyl-3-phenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-3-9-16(10-4-1)15-20-21(17-11-5-2-6-12-17)18-13-7-8-14-19(18)22-20/h1-14,22H,15H2 |
InChI Key |
HGFVIHWBUPHFKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl 3 Phenyl 1h Indole and Its Analogs
Classical Indole (B1671886) Ring Construction Approaches Applied to 2,3-Disubstituted Indoles
Classical methods for indole synthesis have been adapted to produce 2,3-disubstituted indoles, including those with benzyl (B1604629) and phenyl substituents. These methods often involve the formation of the core indole structure from acyclic precursors.
Fischer Indole Synthesis and its Adaptations for Benzyl and Phenyl Substituents
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comalfa-chemistry.com
To synthesize a 2-benzyl-3-phenyl-1H-indole using this method, 1,3-diphenylpropan-2-one would be reacted with phenylhydrazine (B124118) in the presence of an acid catalyst. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.com
The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org The reaction conditions, including temperature and solvent, can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. byjus.com
A notable modification of the classical Fischer indole synthesis is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the reaction by allowing for the in situ formation of the hydrazone. wikipedia.org
Other Established Annulation Strategies
Beyond the Fischer synthesis, other annulation strategies have been employed for the construction of 2,3-disubstituted indoles. These methods often involve the cyclization of appropriately substituted anilines or related precursors. One such approach is the palladium-catalyzed annulation of internal alkynes with 2-iodoanilines, a method developed by Larock and coworkers. acs.orgnih.gov This reaction is highly site-selective and tolerates a range of functional groups on both the aniline (B41778) and the alkyne. nih.gov For the synthesis of this compound, this would involve the coupling of 2-iodoaniline (B362364) with 1,3-diphenylpropyne. The regioselectivity of this process is generally high, with the aryl group of the aniline adding to the less sterically hindered end of the alkyne. acs.org
Modern Catalytic Strategies for this compound Synthesis
Modern synthetic methods often rely on transition metal catalysis to achieve high efficiency, selectivity, and functional group compatibility. These strategies have been successfully applied to the synthesis of 2,3-disubstituted indoles.
Transition Metal-Catalyzed Coupling Reactions
Palladium catalysis has become a cornerstone of modern organic synthesis, and several cross-coupling reactions are applicable to the synthesis of 2,3-disubstituted indoles. These methods often involve the formation of carbon-carbon bonds to build the desired substitution pattern on a pre-existing indole core or to construct the indole ring itself.
While specific examples for the direct synthesis of this compound via all named reactions (Sonogashira, Suzuki-Miyaura, Stille, Heck) are not extensively detailed in the provided context, the principles of these reactions can be applied. For instance, a Heck-type reaction could potentially be used to introduce a benzyl group. An improved Heck reaction has been developed for the synthesis of α-benzyl-β-keto esters, which are valuable intermediates. organic-chemistry.org
The Larock indole synthesis, a palladium-catalyzed process, is a powerful tool for constructing 2,3-disubstituted indoles from 2-iodoanilines and disubstituted alkynes. nih.gov This method offers a direct route to the desired indole scaffold.
A general method for the regioselective C3-benzylation of indoles has been developed using palladium catalysis. nih.gov This transformation is effective for indoles possessing various substituents. nih.gov Furthermore, palladium-catalyzed reactions of indoles have become powerful tools in synthetic chemistry. nih.gov Mechanistic studies have shown that an (η3-benzyl)palladium(II) complex can activate the C3–H bond of an indole. mdpi.com
Table 1: Overview of Palladium-Catalyzed Reactions for Indole Synthesis and Functionalization
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Larock Indole Synthesis | 2-Iodoaniline, Disubstituted Alkyne | High site-selectivity, tolerates various functional groups. nih.gov |
| Heck Reaction | Aryl Halide, Alkene | Forms a new carbon-carbon bond. |
| C3-Benzylation of Indoles | 3-Substituted Indole, Benzyl Methyl Carbonate | Regioselective, mild reaction conditions. nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the synthesis of substituted indoles. acs.org These methods often proceed under mild conditions and exhibit good functional group tolerance.
One approach involves the copper-catalyzed domino reaction of ortho-haloanilines with β-keto esters or β-diketones. researchgate.net This one-pot synthesis provides 2,3-disubstituted indoles in high yields. researchgate.net Another copper-mediated tandem reaction involves the hydroamination followed by C–H annulation of unprotected anilines with internal alkynes to afford a variety of substituted indole derivatives. acs.org
Copper-catalyzed methods can also be used for the difunctionalization of indoles. For instance, a copper-mediated 2,3-difunctionalization of indoles has been developed to afford 3-halogenated 2,3′-biindoles. rsc.org
Table 2: Examples of Copper-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Reactants | Catalyst System | Key Features |
|---|---|---|---|
| Domino Reaction | ortho-Iodo/bromo-anilines, β-keto esters/β-diketone | Copper with tetrazole-1-acetic acid as a ligand | High yields, mild conditions. researchgate.net |
| Tandem Hydroamination/C-H Annulation | Anilines, Internal Alkynes | Cu(OAc)₂·H₂O and trifluoroacetic acid | Cost-effective, straightforward. acs.org |
| Coupling of α-Diazoketones | α-Diazoketones, 2-Aminoaryl Ketones | Cu(OTf)₂ | Good yields for a range of substrates. acs.org |
Ytterbium(III) Triflate Catalysis
Ytterbium(III) triflate (Yb(OTf)₃) has emerged as a versatile and efficient Lewis acid catalyst in a variety of organic transformations, including the synthesis of indole derivatives. Its utility stems from its high catalytic activity, water tolerance, and reusability. In the context of synthesizing substituted indoles, Yb(OTf)₃ has been effectively employed in Friedel-Crafts type reactions and multicomponent reactions. nih.govresearchgate.net
One notable application is the Ytterbium(III) triflate-catalyzed Friedel-Crafts alkylation of indoles. nih.gov While a direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the catalyst's effectiveness in promoting the alkylation of the indole nucleus with various electrophiles suggests its potential applicability. For instance, Yb(OTf)₃, in conjunction with a chiral pybox ligand, has been used for the asymmetric Friedel-Crafts alkylation of unprotected indoles with nitroalkenes, affording good to excellent yields and enantioselectivities. nih.gov This highlights the potential for developing a Yb(OTf)₃-catalyzed route to this compound, possibly through a Friedel-Crafts reaction with a suitable benzylating agent.
Furthermore, Ytterbium(III) triflate has been shown to be an effective catalyst for Yonemitsu-type three-component reactions, which couple an indole, an aldehyde, and a nucleophile to generate substituted indole derivatives. researchgate.net This approach could potentially be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials. The reaction is often carried out under solvent-free conditions, offering an environmentally friendly synthetic route. researchgate.net
A domino reaction of arylamines and styrene (B11656) oxides catalyzed by Ytterbium(III) triflate has been reported for the synthesis of 2-benzyl-3-arylquinolines. researchgate.net While this produces a different heterocyclic core, the underlying principle of forming C-C and C-N bonds in a cascade process showcases the catalytic power of Yb(OTf)₃ in constructing complex molecular architectures from simple precursors. This suggests that a similar domino or tandem strategy could be devised for the synthesis of the target indole.
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a growing area of interest in organic chemistry, driven by the desire to reduce cost, toxicity, and environmental impact associated with metal catalysts. For the synthesis of this compound, a direct metal-free approach has been documented.
One such method involves the base-mediated cyclization of N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide. In a specific protocol, this starting material is treated with potassium hexamethyldisilazide (KHMDS) in the presence of N,N-diethylethylenediamine in cyclopentyl methyl ether (CPME) at 100 °C. This reaction proceeds to afford this compound in good yield. rsc.org
Table 1: Metal-Free Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield |
|---|
Data sourced from supplementary information of a research article. rsc.org
This transformation represents a powerful metal-free strategy for the construction of the 2,3-disubstituted indole core. The reaction likely proceeds through a base-mediated intramolecular cyclization, where the nitrogen atom attacks the alkyne moiety, followed by a series of steps to yield the final aromatic indole.
One-Pot and Multi-Component Reaction Approaches
One-pot and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. These approaches are advantageous in terms of time, cost, and waste reduction.
While a specific one-pot or multi-component synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of structurally related compounds using these methodologies has been reported. For instance, a one-pot, greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed. This reaction involves the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst. nih.gov This demonstrates the feasibility of using MCRs to construct complex indole-containing scaffolds.
The Larock indole synthesis, a palladium-catalyzed annulation of 2-iodoanilines with alkynes, can be performed as a sequential one-pot process to generate 2,3-disubstituted indoles. nih.gov Although this method is not metal-free, it illustrates the one-pot concept for accessing this class of compounds. A hypothetical one-pot, metal-free approach to this compound could involve the in-situ formation of the N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide precursor followed by its base-mediated cyclization without isolation.
Strategies for Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of chiral indole derivatives is of great importance, as the biological activity of many compounds is dependent on their stereochemistry. While the parent this compound is achiral, the introduction of substituents on the benzyl or phenyl groups, or on the indole core itself, can create stereogenic centers.
One strategy for accessing chiral indole derivatives is through the catalytic asymmetric dearomatization of 2,3-disubstituted indoles. A chiral phosphoric acid-catalyzed reaction of 2,3-disubstituted indoles with naphthoquinone monoimines has been shown to produce chiral indolenines and fused indolines with good to high yields and excellent enantioselectivities. rsc.org This approach could potentially be applied to derivatives of this compound to generate enantioenriched products.
Another approach involves the chemoenzymatic synthesis of chiral 2,3-disubstituted indolines. Racemic indolines can be prepared through Fischer indolization followed by diastereoselective reduction of the corresponding indoles. Subsequent kinetic resolution using enzymes, such as Candida antarctica lipase (B570770) type A, can provide access to enantiomerically enriched indolines. nih.gov This two-step process, while not a direct asymmetric synthesis of the indole, provides a viable route to chiral indoline (B122111) derivatives that can potentially be oxidized to the corresponding indoles.
Photochemical Synthesis Routes to Indole and Fused Indole Derivatives
Photochemical reactions offer unique pathways for the synthesis of complex organic molecules, often proceeding under mild conditions and with high selectivity. In the context of indole synthesis, photochemical methods have been explored for the construction of the indole core and for the synthesis of fused indole systems.
A catalyst-free, photoinitiated dehydrogenative cyclization of 3-styryl indoles has been reported to yield 5-aryl- or 5,6-diaryl-11H-benzo[a]carbazoles in excellent yields. acs.org This Mallory-type reaction proceeds in an argon atmosphere without the need for external oxidants. While this method leads to a fused indole system rather than a simple 2,3-disubstituted indole, it highlights the potential of photochemical C-C bond formation in the synthesis of complex indole-containing molecules.
Another photochemical approach involves the direct photo-induced reductive Heck cyclization of N-benzoylindoles bearing a chloro substituent on the benzoyl group. nih.gov This metal- and photocatalyst-free reaction proceeds via photo-induced electron transfer and subsequent radical cyclization to form polycyclic indolinyl compounds. This strategy could potentially be adapted to construct the 2,3-disubstituted indole skeleton through a different substitution pattern on the starting materials.
Furthermore, the oxidative photocyclization of N-arylenaminones to indoles has been developed as a versatile method that can be performed in a flow reactor. thieme-connect.com This approach allows for the synthesis of a broad variety of indoles in good yields. The applicability of this method to the synthesis of this compound would depend on the accessibility of the corresponding N-arylenaminone precursor.
Chemical Reactivity and Derivatization of 2 Benzyl 3 Phenyl 1h Indole
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
The indole nucleus is characterized by high electron density, rendering it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.gov The site of highest electron density and greatest reactivity is typically the C3 position. nih.gov In 2-benzyl-3-phenyl-1H-indole, this position is already substituted with a phenyl group. Consequently, electrophilic attack is directed to other positions.
The indole ring's electron-donating nature activates the fused benzene ring (the benzo part of the indole) towards substitution. libretexts.org Electrophilic attack can therefore occur at positions C4, C5, C6, and C7 of the indole core. The outcome of such reactions is influenced by the directing effects of the pyrrole (B145914) ring and the reaction conditions. Groups that donate electrons, like the pyrrolic nitrogen, typically direct incoming electrophiles to the ortho and para positions. libretexts.orglkouniv.ac.in In the context of the indole's benzene ring, this often favors substitution at the C4 and C6 positions.
Furthermore, the benzyl (B1604629) and phenyl substituents themselves can undergo electrophilic aromatic substitution, although this is generally less favored than substitution on the more activated indole core.
Functionalization at the Nitrogen Atom (N-Derivatization)
The nitrogen atom of the indole ring possesses a lone pair of electrons but is also part of the aromatic system. The N-H proton is weakly acidic and can be removed by a sufficiently strong base to generate an indolyl anion. This anion is a potent nucleophile and readily reacts with various electrophiles, allowing for a wide range of N-derivatization reactions.
Commonly used bases for the deprotonation of the indole N-H include sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), and potassium carbonate (K2CO3). rsc.orgrsc.org The resulting anion can be treated with alkyl halides, acyl chlorides, or other electrophilic reagents to introduce substituents at the N1 position. For example, N-benzylation and N-benzoylation are common modifications. researchgate.netresearchgate.net This process is a versatile method for creating diverse indole derivatives. rsc.org
| N-Substituent | Reagent Example | Product Class | Reference |
|---|---|---|---|
| Benzyl | Benzyl bromide (C₆H₅CH₂Br) | 1-Benzyl-2-benzyl-3-phenyl-1H-indole | rsc.org |
| Acetyl | Acetyl chloride (CH₃COCl) | 1-Acetyl-2-benzyl-3-phenyl-1H-indole | researchgate.net |
| Tosyl | Tosyl chloride (TsCl) | 1-Tosyl-2-benzyl-3-phenyl-1H-indole | nih.gov |
| Methyl | Methyl iodide (CH₃I) | 1-Methyl-2-benzyl-3-phenyl-1H-indole | rsc.org |
Modifications at the C2 and C3 Positions of the Indole Ring System
Direct introduction of carbonyl or cyano groups onto the C2 or C3 positions of a pre-formed 2,3-disubstituted indole is challenging due to the occupied nature of these sites. Synthetic strategies typically involve constructing the indole ring with the desired functional group already in place. nih.gov For instance, 1,2-disubstituted-3-cyanoindoles can be synthesized through methods like the Madelung synthesis, starting from cyano-containing precursors. nih.gov
Alternatively, functionalization can be directed to the C2-benzyl substituent. The benzylic carbon of the C2-benzyl group is a potential site for functionalization. While direct carbonylation or cyanation at this position is not straightforward, it can be achieved through multi-step sequences, often involving an initial oxidation of the benzylic position.
While the C3 position is the most common site for alkylation in simple indoles, its blockage in this compound shifts reactivity. nih.gov Research has shown that when the C3 position of an indole is preoccupied, functionalization can be directed to the C2 position. acs.org For example, iodine-catalyzed reactions with certain benzylic alcohols have been shown to proceed at the C2 position if C3 is substituted. acs.org
Another approach involves modification of the existing substituents. The C2-benzyl group, in particular, offers a handle for further reactions. For example, transition metal-catalyzed cross-coupling reactions could potentially be employed to functionalize the phenyl ring of the benzyl group. Palladium-catalyzed reactions are powerful tools for the functionalization of indoles. nih.gov
The hydrogen autotransfer (HAT) strategy has emerged as an efficient and atom-economical method for the C3-alkylation of indoles using alcohols as alkylating agents. chemrxiv.org This process typically involves a metal catalyst or base that facilitates the temporary oxidation of the alcohol to an aldehyde or ketone. acs.orgchemrxiv.org The indole then attacks this electrophilic intermediate, and a subsequent reduction step, often involving the initial alcohol as the hydrogen source, yields the C3-alkylated product and regenerates the catalyst. chemrxiv.org
This methodology is highly effective for indoles with a free C3 position. However, for this compound, the C3 position is already part of the core structure and is fully substituted. Therefore, C3-functionalization via hydrogen autotransfer is not a viable strategy for introducing additional substituents at this site on the indole ring.
Oxidation and Reduction Reactions
The this compound molecule has several sites susceptible to oxidation and reduction.
Oxidation: The C2-benzyl group contains a benzylic methylene (B1212753) bridge (C-H bonds adjacent to an aromatic ring), which is a prime target for oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize this position, potentially leading to the formation of a carbonyl group, yielding 2-benzoyl-3-phenyl-1H-indole. masterorganicchemistry.com Milder, more selective reagents can also be employed for benzylic oxidations. masterorganicchemistry.com Additionally, the electron-rich indole ring itself can undergo oxidation. Anodic oxidation of related compounds like 2-phenylindole (B188600) has been shown to generate various products, including radical cations that can lead to dimers or react with other nucleophiles present. rsc.org
| Reaction Type | Reagent Example | Potential Product | Reference |
|---|---|---|---|
| Benzylic Oxidation | Potassium permanganate (KMnO₄) | 2-Benzoyl-3-phenyl-1H-indole | masterorganicchemistry.com |
| Anodic Oxidation | Electrochemical cell | Dimeric species, ring-opened products | rsc.org |
Reduction: Reduction of the this compound scaffold typically requires catalytic hydrogenation under specific conditions. Mild reduction would likely not affect the aromatic systems. However, under more forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium), the phenyl and benzene rings can be hydrogenated to their corresponding cyclohexyl and cyclohexene derivatives. The C2=C3 double bond within the indole's pyrrole ring can also be reduced, leading to indoline (B122111) structures, though this often requires specific catalytic systems.
Rearrangement and Migration Reactions of Substituents on the Indole Core
The indole scaffold is known to undergo acid-catalyzed rearrangement reactions, which typically involve the migration of substituents. A notable example is the 1,2-migration of alkyl and aryl groups from the C3 to the C2 position of the indole nucleus. This type of rearrangement is effectively facilitated by strong acids such as trifluoromethanesulfonic acid (TfOH) nih.govjst.go.jp.
While no specific studies on the rearrangement of this compound have been reported, research on related compounds provides valuable insights into its potential behavior. For instance, the acid-catalyzed treatment of 3-benzyl-1-methyl-1H-indole with TfOH in 1,2-dichloroethane at reflux has been shown to result in an excellent yield of the corresponding 2-benzyl-1-methyl-1H-indole jst.go.jp. This indicates a facile migration of the benzyl group from the C3 to the C2 position. Conversely, the migration of a phenyl group under similar conditions, as demonstrated with 3-phenyl-1H-indole, proceeds with a much lower yield due to the formation of decomposition products jst.go.jp.
These findings suggest that for this compound, an acid-catalyzed rearrangement could potentially occur. The mechanism for such a 1,2-migration is believed to proceed through the protonation of the indole at the C3 position. This initial protonation leads to the formation of a cationic intermediate at the C2 position, which then facilitates the migration of a substituent from the adjacent position to generate a more stable structure, followed by deprotonation to yield the rearranged indole jst.go.jp. Given the higher migratory aptitude of the benzyl group compared to the phenyl group in these systems, it is plausible that a rearrangement of this compound could lead to the migration of the benzyl group from the C2 to the C3 position, or potentially a less favorable migration of the phenyl group from C3 to C2. However, without direct experimental evidence for this specific substrate, this remains a scientifically informed hypothesis.
| Starting Material | Acid Catalyst | Product | Yield (%) | Reference |
| 3-Benzyl-1H-indole | TfOH | 2-Benzyl-1H-indole | 98 | jst.go.jp |
| 3-Benzyl-1-methyl-1H-indole | TfOH | 2-Benzyl-1-methyl-1H-indole | Excellent | jst.go.jp |
| 3-Phenyl-1H-indole | TfOH | 2-Phenyl-1H-indole | Low | jst.go.jp |
Carbonylative Functionalization of Indoles
Carbonylative functionalization is a powerful tool for the introduction of carbonyl-containing moieties into heterocyclic compounds, including indoles. These reactions are typically catalyzed by transition metals such as palladium and rhodium and often utilize carbon monoxide (CO) or a CO surrogate nih.govbeilstein-journals.org. The direct C-H carbonylation of the indole nucleus is a common strategy, with functionalization occurring predominantly at the C2 or C3 positions, which are the most nucleophilic sites nih.gov.
For 2,3-disubstituted indoles such as this compound, the C2 and C3 positions are already occupied, precluding direct C-H carbonylative functionalization at these sites. The existing literature on the carbonylative functionalization of indoles primarily focuses on substrates with at least one unsubstituted C2 or C3 position or on the carbonylation of pre-functionalized indoles (e.g., haloindoles) nih.govbeilstein-journals.org.
While direct carbonylation at the substituted C2 and C3 positions of this compound is not documented, alternative positions on the indole ring could potentially undergo such reactions. For instance, rhodium-catalyzed C-H functionalization at the C7 position of indolines (dihydroindoles) has been reported to introduce carbonyl groups acs.orgacs.org. This suggests that under appropriate directing group strategies, C-H activation and carbonylation at the C4, C5, C6, or C7 positions of the benzene ring portion of this compound might be feasible. However, such transformations have not been specifically reported for this compound.
The carbonylative synthesis of indoles themselves is also a well-established field, with various palladium- and rhodium-catalyzed methods available for constructing the indole core with carbonyl functionalities nih.govbeilstein-journals.org. These methods, however, are related to the synthesis of the indole ring rather than the post-synthetic functionalization of a pre-existing 2,3-disubstituted indole.
| Reaction Type | Catalyst | Position of Functionalization | Substrate Requirement | Reference |
| Direct C-H Carbonylation | Palladium, Rhodium | C2, C3 | Unsubstituted C2 or C3 position | nih.gov |
| Carbonylation of Haloindoles | Palladium | Position of the halogen | Halogenated indole | nih.gov |
| C7-Carbonylation | Rhodium | C7 | Indoline with a directing group | acs.orgacs.org |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 2-benzyl-3-phenyl-1H-indole in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum exhibits characteristic signals for the indole (B1671886) N-H proton, the aromatic protons on the indole, phenyl, and benzyl (B1604629) rings, and the aliphatic methylene (B1212753) (CH₂) protons of the benzyl group. rsc.org In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a singlet corresponding to the two methylene protons of the benzyl group appears around δ 4.14 ppm. rsc.org The aromatic protons resonate in the downfield region, typically between δ 7.06 and δ 7.61 ppm, often as complex multiplets due to overlapping signals from the three different aromatic rings. rsc.org A broad singlet for the indole N-H proton is also observed. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound shows distinct signals for all carbon atoms. rsc.org The aliphatic methylene carbon of the benzyl group typically appears at approximately δ 32.7 ppm. rsc.org The remaining signals in the downfield region, from roughly δ 110.7 to δ 138.8 ppm, correspond to the various sp²-hybridized carbons of the indole, phenyl, and benzyl aromatic systems. rsc.org
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | 7.71 – 7.65 | Multiplet, Aromatic H |
| ¹H | 7.61 | Singlet, Aromatic H |
| ¹H | 7.55 – 7.49 | Multiplet, Aromatic H |
| ¹H | 7.44 – 7.38 | Multiplet, Aromatic H |
| ¹H | 7.32 – 7.22 | Multiplet, Aromatic H |
| ¹H | 7.22 – 7.16 | Multiplet, Aromatic H |
| ¹H | 7.15 – 7.06 | Multiplet, Aromatic H |
| ¹H | 4.14 | Singlet, Methylene (CH₂) H |
| ¹³C | 138.8, 135.6, 135.2, 133.6 | Aromatic quaternary C |
| ¹³C | 129.6, 128.9, 128.8, 128.7, 127.8, 126.8, 126.2 | Aromatic CH C |
| ¹³C | 122.0, 120.1, 119.2, 115.7, 110.7 | Indole ring C |
| ¹³C | 32.7 | Methylene (CH₂) C |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to specific molecular vibrations. A notable feature is the sharp absorption band around 3406 cm⁻¹, which is attributed to the N-H stretching vibration of the indole ring. rsc.org The region between 3058 and 3026 cm⁻¹ contains bands from the aromatic C-H stretching vibrations. rsc.org Other significant absorptions in the fingerprint region correspond to C=C stretching within the aromatic rings and various C-H bending vibrations. rsc.org
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3406 | N-H stretch |
| 3058 | Aromatic C-H stretch |
| 3026 | Aromatic C-H stretch |
Raman Spectroscopy: While specific Raman data for this compound is not widely published, the technique is complementary to IR spectroscopy. Raman spectra of related indole compounds are dominated by strong bands corresponding to the vibrations of the indole ring itself. montclair.edu One would expect intense signals for the C=C stretching modes of the fused aromatic system and the phenyl and benzyl substituents due to changes in polarizability during these vibrations.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₂₁H₁₇N, corresponding to a molecular weight of approximately 283.37 g/mol . nih.gov
In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) can be measured with high precision, confirming the elemental composition. Upon ionization, typically by electron impact (EI), the molecular ion undergoes fragmentation. A characteristic and often dominant fragmentation pathway for benzyl-substituted compounds is the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another significant fragmentation would involve the loss of a phenyl radical from the indole core. The fragmentation of the indole ring itself can also produce characteristic ions. scirp.org
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides unambiguous proof of structure by mapping the electron density of a single crystal, revealing precise atomic positions, bond lengths, and bond angles. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into its likely solid-state conformation.
Studies on similar substituted indoles, such as 1-benzyl-3-(1,2-diphenylethenyl)-1H-indole, show that the core indole ring system is essentially planar. nih.gov The various aromatic substituents (benzyl and phenyl groups) are twisted out of the plane of the indole ring. For example, in a related structure, the dihedral angles between the indole ring and attached benzene (B151609) rings were found to be significant, ranging from approximately 60° to 83°. nih.gov In the solid state, the molecular packing is stabilized by intermolecular forces, including potential N-H···π hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.
Theoretical and Computational Investigations of 2 Benzyl 3 Phenyl 1h Indole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For 2-benzyl-3-phenyl-1H-indole, these methods can elucidate its three-dimensional structure, the distribution of electrons within its bonds, and its reactivity patterns.
Density Functional Theory (DFT) has become a standard and reliable method for predicting the geometric and electronic properties of organic molecules. nih.gov By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms—the optimized geometry—which corresponds to a minimum on the potential energy surface. nih.gov
| Parameter | Compound | Value | Method | Reference |
|---|---|---|---|---|
| Bond Length (C2=C3) | 3-Cyano-1-(phenylsulfonyl)indole | 1.355(3) Å | DFT | mdpi.com |
| Bond Angle (C2-N1-C8a) | Generic Indole (B1671886) Core | ~108-110° | DFT | General Literature |
| Dihedral Angle (Indole Plane vs. Phenylsulfonyl Plane) | 3-Cyano-1-(phenylsulfonyl)indole | 85.4(2)° | X-ray | mdpi.com |
| Dihedral Angle (Indole Plane vs. Phenylsulfonyl Plane) | 3-Cyano-1-(phenylsulfonyl)indole | 86.2(8)° | DFT | mdpi.com |
The stability of the molecule is also a key output of DFT calculations. The total electronic energy of the optimized structure provides a measure of its thermodynamic stability. By comparing the energies of different possible conformers (structures that differ only by rotation around single bonds), the most stable arrangement can be identified.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can indicate higher chemical reactivity and lower kinetic stability. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is characteristic of this heterocycle. The π-electrons of the fused benzene (B151609) and pyrrole (B145914) rings contribute significantly to this orbital. The LUMO, conversely, is likely to have significant contributions from the π* orbitals of the phenyl and benzyl (B1604629) substituents, as these aromatic rings can accept electron density.
Computational studies on various indole derivatives support these general expectations. For example, in a study of indole-based Schiff bases, the HOMO was found to be localized across the indole ring, while the LUMO was distributed over other parts of the molecule. nih.gov The calculated HOMO-LUMO energy gaps for these derivatives ranged from 6.20 eV to 7.71 eV, reflecting variations in electronic stability and reactivity across the series. nih.gov Another study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate reported a much lower HOMO-LUMO gap of -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication | Reference |
|---|---|---|---|---|---|
| Indole Schiff Base (example 1) | - | - | 6.20 | Higher Reactivity | nih.gov |
| Indole Schiff Base (example 2) | - | - | 7.71 | Higher Stability | nih.gov |
| Benzyl hydrazinecarbodithioate derivative | -0.26751 | -0.18094 | 0.08657 | High Reactivity/Polarizability | nih.gov |
Understanding the energy and spatial distribution of these frontier orbitals is crucial for predicting how this compound will interact with other reagents.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactive sites for both electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. Green areas denote regions of neutral potential. nih.gov
For this compound, the MEP map would be expected to show a significant region of negative potential (red/yellow) delocalized over the π-system of the indole ring, reflecting its nucleophilic character. The most negative potential is often found near the nitrogen atom within the pyrrole ring. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a region of strong positive potential (blue), highlighting its acidic character and its ability to act as a hydrogen bond donor. The phenyl and benzyl rings would present a more complex potential surface, with negative potential above and below the plane of the rings (due to π-electrons) and positive potential around the hydrogen atoms. Such maps are crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital in molecular recognition and crystal engineering. nih.gov
Reaction Mechanism Studies via Computational Chemistry
Beyond static properties, computational chemistry is instrumental in elucidating the dynamic processes of chemical reactions. By mapping the energy landscape that connects reactants to products, chemists can understand the feasibility of a reaction, identify key intermediates, and characterize the high-energy transition states that control the reaction rate.
The synthesis of 2,3-disubstituted indoles like this compound can be achieved through various methods, with the Fischer and Larock indole syntheses being among the most prominent. nih.govsci-hub.seub.edunih.gov Computational analysis of the transition states in these reactions provides a detailed picture of the bond-forming and bond-breaking processes.
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, the precursor would be phenylhydrazine and 1,3-diphenylpropan-2-one. The key mechanistic step is a ub.eduub.edu-sigmatropic rearrangement of an enehydrazine intermediate. wikipedia.orgresearchgate.net Transition state analysis using DFT would focus on locating the high-energy structure corresponding to this concerted rearrangement. The calculation would determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state would reveal a cyclic arrangement of atoms where the C-C bond is forming and the N-N bond is breaking simultaneously.
Larock Indole Synthesis: This powerful method utilizes a palladium catalyst to couple an o-haloaniline with a disubstituted alkyne. nih.govub.edu To form this compound, an o-iodoaniline would react with 1,3-diphenylpropyne. The reaction mechanism is a catalytic cycle involving several steps: oxidative addition of the o-iodoaniline to a Pd(0) complex, alkyne coordination and insertion, intramolecular aminopalladation to form a six-membered palladacycle, and finally, reductive elimination to yield the indole product and regenerate the Pd(0) catalyst. orgsyn.org Computational studies can model each of these steps, identifying the structures of the palladium intermediates and the transition states that connect them. Transition state analysis would be particularly important for understanding the regioselectivity of the alkyne insertion and the energy barrier for the final, product-forming reductive elimination step.
The interaction of molecules with light can induce chemical reactions that are often inaccessible through thermal pathways. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for studying these photochemical processes. nih.govnih.gov TD-DFT can calculate the energies of electronic excited states and simulate UV-Vis absorption spectra. nih.gov
For an indole derivative like this compound, several photochemical pathways could be envisioned. Indoles are known to be photoactive, and potential reactions could include:
N-H Bond Cleavage: Excitation with UV light could promote an electron to an antibonding orbital associated with the N-H bond, leading to its homolytic cleavage and the formation of an indolyl radical and a hydrogen atom.
Photooxidation: In the presence of oxygen, the excited indole can act as a photosensitizer, generating singlet oxygen, or it can react directly with oxygen, leading to oxidized products.
Isomerization/Rearrangement: The benzyl and phenyl groups could potentially undergo photo-induced isomerization or cyclization reactions, although this is generally less common for simple aromatic substituents.
Computational elucidation of these mechanisms would involve calculating the potential energy surfaces of the relevant excited states (e.g., the first singlet, S₁, and triplet, T₁, states). nih.gov This involves locating the minimum energy points on the excited-state surface (corresponding to excited-state intermediates) and the transition states that connect them. Furthermore, calculations can identify points where the excited-state and ground-state potential energy surfaces intersect (conical intersections), which represent ultra-fast, non-radiative pathways for the molecule to return to the ground state, often leading to specific photoproducts. nih.gov While specific photochemical studies on this compound are not available, the computational methodologies are well-established for studying the photophysics and photochemistry of the core indole chromophore and its derivatives. nih.govnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the stability and conformational landscape of indole derivatives and their interactions with biological targets. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the available literature, research on closely related indole-containing structures provides significant insights into the potential behavior of this scaffold.
For instance, MD simulations have been employed to analyze the stability of complexes formed between indole derivatives and their target proteins. In studies of benzofuran (B130515) and indole derivatives as inhibitors of histone lysine (B10760008) methyl transferase, 100-nanosecond MD simulations were used to confirm the stability of the ligand-receptor complexes and calculate binding free energy. eurjchem.comresearchgate.net Similarly, simulations of 1-benzyl-2-indolinones, which share the benzyl and indole moieties, indicated that their preferred binding might occur at an allosteric binding pocket of the acetylcholinesterase enzyme. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity. These models are essential for predicting the activity of new compounds and identifying the key chemical features required for a desired biological effect. dovepress.com
QSAR studies on various indole derivatives have successfully generated predictive models for different biological activities. For example, 2D-QSAR modeling has been applied to novel 1H-3-indolyl derivatives to identify the most promising candidates for antioxidant activity. mdpi.com In another study, QSAR models were developed for isatin (B1672199) and indole-based compounds to predict their inhibitory activity against the 3CLpro enzyme of the SARS coronavirus. nih.gov These models help in understanding how different substituents on the indole ring influence activity, providing a rational basis for designing more potent molecules.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. nih.gov For indole derivatives, pharmacophore models can be generated based on a set of known active compounds or from the crystal structure of a ligand-target complex. nih.gov These models serve as 3D queries for virtual screening of compound libraries to discover new molecules with different core structures but the same essential binding features. dovepress.com For N-benzyltryptamine, a related compound, its affinity for various serotonin (B10506) receptors (5-HT2A, 5-HT2B, 5-HT2C) provides a basis for developing pharmacophore models for serotonergic activity. wikipedia.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. This method is widely used to understand ligand-target interactions at a molecular level and to screen for potential drug candidates. Numerous docking studies have been performed on indole derivatives, highlighting the versatility of the indole scaffold in interacting with a diverse range of biological targets.
Derivatives of 2-benzyl-benzoimidazole, a scaffold structurally similar to 2-benzyl-indole, were docked against human mitochondrial branched-chain aminotransferase. The most potent compound from this series exhibited a strong binding affinity with a docking score of -6.478, indicating favorable interactions within the enzyme's active site. connectjournals.com
In other research, 2-phenylindole (B188600) derivatives were docked into the colchicine (B1669291) binding site of tubulin to explore their potential as antitumor agents. researchgate.net Similarly, N-benzyl-indole hybrid thiosemicarbazones have been studied as tyrosinase inhibitors through in silico docking to understand their binding mode and structure-activity relationships. rsc.org Docking studies have also been crucial in the development of indole-based inhibitors for enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease. tandfonline.comnih.gov
The table below summarizes findings from docking studies on various indole-related compounds against different biological targets.
| Compound Class | Target Enzyme | Key Findings | Docking Score (Example) |
| 2-Benzyl-benzoimidazole derivatives | Human Mitochondrial Branched-Chain Aminotransferase | Compounds showed good binding affinity, suggesting potential as anticonvulsants. | -6.478 |
| 2-Phenylindole derivatives | Tubulin (Colchicine binding site) | Studied to rationalize antitumor activity. | Not specified |
| N-Benzyl-indole thiosemicarbazones | Tyrosinase | In silico analysis supported in vitro inhibition results. | Not specified |
| Indole derivatives | SARS-CoV-1 3CLpro | Docking supported QSAR models for predicting inhibitory activity. | Not specified |
Conformational Analysis and Isomerism
Studies on structurally similar compounds provide valuable information. For instance, X-ray crystallography of 3-benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide, a closely related derivative, revealed that the asymmetric unit contains two crystallographically independent molecules with similar geometries. nih.gov In this structure, the indole ring system forms dihedral angles of 8.30° and 9.58° with the attached C2-phenyl ring. The dihedral angles between the indole system and the aromatic ring of the benzyl group are significantly larger, at 56.96° and 57.68°. nih.gov This indicates a notable twist between the plane of the indole and the benzyl substituent.
Another study on 1,2-dihydro-2-phenyl-2-benzyl-3-phenylimino-3H-indole 1-oxyls, which also features the 2-benzyl-2-phenyl substitution pattern on a related core, utilized NMR spectroscopy and X-ray crystal structure analysis to determine its conformation. researchgate.netresearchgate.net Such analyses are crucial for understanding stereospecific reactions and the potential for different isomers (diastereomers or enantiomers) if a chiral center is present. The planarity of the indole ring itself is also a key feature, with studies on compounds like 1-benzyl-3-(1,2-diphenylethenyl)-1H-indole showing a maximum deviation from the least squares plane of only 0.056 Å. nih.gov
The table below presents dihedral angle data from a related crystal structure, illustrating the non-planar relationship between the different ring systems.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide (Molecule 1) | Indole | C2-Phenyl | 8.30 |
| Indole | Benzyl Phenyl | 56.96 | |
| 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide (Molecule 2) | Indole | C2-Phenyl | 9.58 |
| Indole | Benzyl Phenyl | 57.68 |
Analysis of Supramolecular Aggregation and Intermolecular Interactions
Supramolecular aggregation refers to the organization of individual molecules into larger, ordered structures through non-covalent intermolecular forces. These interactions, though weaker than covalent bonds, are critical in determining the crystal packing of a compound and can influence its physical properties and biological interactions.
For indole derivatives, several types of intermolecular interactions are significant. In the crystal structure of benzyl N-[2-(1H-indol-3-yl)eth-yl]dithiocarbamate, supramolecular aggregation is driven by a combination of N-H···S, C-H···S, N-H···π, and C-H···π interactions. nih.gov The C-H···π interaction, where a C-H bond points towards the electron-rich face of an aromatic ring, is particularly common for molecules like this compound, which contains multiple aromatic systems. The packing of 1-benzyl-3-(1,2-diphenylethenyl)-1H-indole is noted to be stabilized by such weak intermolecular C—H···π interactions. nih.gov
In derivatives where hydrogen-bonding functional groups are present, these interactions often dominate the crystal packing. For example, in 3-benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide, pairs of molecules are linked into centrosymmetric dimers through strong O-H···O hydrogen bonds. nih.gov These dimers are then further connected into a three-dimensional network by weaker C-H···O interactions. nih.gov The indole N-H group in the parent this compound is also a potential hydrogen bond donor, capable of forming N-H···π or other hydrogen bonds that influence its solid-state structure. nih.gov
| Interaction Type | Description | Example Compound |
| N-H···π | Hydrogen bond between an N-H donor and the π-electron cloud of an aromatic ring. | Benzyl N-[2-(1H-indol-3-yl)eth-yl]dithiocarbamate |
| C-H···π | Weak hydrogen bond between a C-H donor and a π-electron system. | 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole |
| O-H···O | Strong hydrogen bond between a hydroxyl donor and an oxygen acceptor. | 3-Benzyl-3-hydroxy-2-phenyl-3H-indole 1-oxide |
| N-H···S | Hydrogen bond between an N-H donor and a sulfur acceptor. | Benzyl N-[2-(1H-indol-3-yl)eth-yl]dithiocarbamate |
Biological Activities and Mechanistic Research of 2 Benzyl 3 Phenyl 1h Indole and Its Analogs in Vitro Focus
Enzyme Activity Modulation (In vitro)
The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key mechanism for anti-inflammatory drugs. A significant body of research has identified 2,3-diarylindole derivatives as potent and selective COX-2 inhibitors. nih.govmdpi.com These compounds often feature a core indole (B1671886) structure with aryl groups at the 2 and 3 positions, which is crucial for their inhibitory activity.
Research has demonstrated that phenyl sulfone-containing 2,3-diarylindoles are potent and selective inhibitors of COX-2. mdpi.com Structure-activity relationship (SAR) studies, supported by molecular docking simulations, have elucidated key structural features for potent inhibition. For instance, para-substitution on the 3-phenyl ring can enhance inhibitory activity. nih.gov One of the most potent compounds in a studied series of 2,3-diarylindoles exhibited an IC50 value as low as 0.006 nM for COX-2. nih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects common to non-selective NSAIDs. Studies have shown that 2,3-diaryl-indole based COX-2 inhibitors can also act as potent scavengers of reactive oxygen species (ROS), which may contribute to their protective effects in inflammatory environments. nih.gov
Table 1: In vitro COX-2 Inhibitory Activity of Selected 2,3-Diarylindole Analogs
| Compound Series | Modification | IC50 (COX-2) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| 2,3-Diarylindoles | Varies (para-substitution on 3-phenyl group) | 0.006 nM - 100 nM | High selectivity reported |
| Phenyl Sulfone Analogs | Phenyl sulfone moiety | Potent inhibition | Selective for COX-2 |
| 2-Sulfonylphenyl-3-phenyl-indoles | 2-Aminosulfonylphenyl group | Higher than Celecoxib | Higher than Celecoxib |
Note: This table is interactive. You can sort the columns by clicking on the headers.
While direct in vitro inhibitory data for 2-benzyl-3-phenyl-1H-indole and its close analogs on nitric oxide synthase (iNOS) is not extensively documented in the reviewed literature, the modulation of the NF-κB pathway by related structures has been observed. The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often linked with the expression of pro-inflammatory enzymes like iNOS and COX-2.
A study on 2,3-diaryl-substituted indole-based COX-2 inhibitors found that these compounds could diminish modified LDL-mediated NF-κB activation in macrophages. nih.gov This suggests that part of the anti-inflammatory effect of this class of compounds may be attributed to their ability to interfere with the NF-κB signaling cascade. Separately, research on indole-3-carbinol, a different indole derivative, has shown that it can suppress NF-κB activation induced by various stimuli, including tumor necrosis factor (TNF) and lipopolysaccharide (LPS). mdpi.com Although not 2,3-diarylindoles, studies on diarylheptanoids have shown them to be potent inhibitors of inducible nitric oxide synthase (iNOS), with IC50 values in the low micromolar range, by suppressing iNOS mRNA expression. semanticscholar.org This indicates that diaryl structures can effectively modulate this pathway, though further research is needed to confirm this activity specifically for this compound analogs.
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Indole-based compounds, particularly those incorporating a sulfonamide group, have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms.
Specifically, a series of 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamides demonstrated inhibitory activity against tumor-associated isoforms hCA IX and XII, while showing weaker inhibition of the cytosolic isoform hCA I. nih.gov Further studies on 3-phenyl-1H-indole-5-sulfonamides revealed low nanomolar inhibition of several human isoforms, including CA I, II, VA, VB, VII, IX, and XII. eurekaselect.com The introduction of an acyl group to indoline-5-sulfonamides has been shown to increase activity against CA XII, with some derivatives exhibiting selectivity over CA I and CA IX. mdpi.com The primary sulfonamide group (SO2NH2) is a key zinc-binding group that is crucial for the mechanism of CA inhibition. nih.gov
Table 2: In vitro Inhibition of Human Carbonic Anhydrase Isoforms by Indole-5-sulfonamide Analogs
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |
|---|---|---|
| 3-Phenyl-1H-indole-5-sulfonamides | hCA I, II, VA, VB, VII, IX, XII | Low nanomolar |
| Indoline-5-sulfonamides | hCA XII | ~100 nM |
| Indole-based benzenesulfonamides | hCA IX | 69.3 nM - 1.4 µM |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan and plays a critical role in immune tolerance, particularly in the context of cancer. While specific inhibitory data for this compound against IDO1 is limited in the available literature, the broader class of indole derivatives has been a source of IDO1 inhibitors.
The IDO1 enzyme itself catalyzes the oxidative cleavage of the indole ring of L-tryptophan. nih.gov Various indole analogues have been screened for IDO1 inhibitory activity. nih.gov For example, the natural product Brassinin, an indole-based compound, shows moderate IDO1 inhibition with a Ki of 97.7 µM. nih.gov Although not 2,3-diarylindoles, other heterocyclic scaffolds such as 4,5-disubstituted 1,2,3-triazoles have been developed as potent and selective IDO1 inhibitors with IC50 values in the low nanomolar range. researchgate.net Given that the substrate of IDO1 is an indole, it is plausible that indole-containing compounds like this compound and its analogs could interact with the enzyme's active site, but specific in vitro studies are required to confirm and quantify this activity.
Topoisomerase II is a crucial nuclear enzyme involved in managing DNA topology during replication and transcription, making it a key target for anticancer agents. Several studies have identified indole derivatives as inhibitors of this enzyme.
Derivatives of indenoindole, a fused indole ring system, have been shown to strongly stimulate DNA cleavage by topoisomerase II, with their capacity to stabilize the topoisomerase II-DNA covalent complex being comparable to the well-known anticancer drug etoposide. nih.gov These compounds exhibited potent cytotoxic activities against cancer cells with IC50 values in the 50 nM range. nih.gov Similarly, a series of 5H-indolo[2,3-b]quinoline derivatives, which share a fused indole-quinoline core, were found to be cytotoxic and stimulated topoisomerase-II-mediated DNA cleavage at concentrations between 0.2 and 0.5 µM. nih.gov Furthermore, pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of topoisomerase II, with IC50 values in the range of 10-30 µM. researchgate.net These findings suggest that the indole scaffold, particularly within larger, rigid ring systems, is a promising framework for the development of topoisomerase II inhibitors.
Table 3: In vitro Topoisomerase II Inhibitory Activity of Indole Analogs
| Compound Class | Activity | Concentration/IC50 |
|---|---|---|
| Indenoindole derivatives | Cytotoxicity (K562 cells) | 50 nM range |
| 5H-Indolo[2,3-b]quinolines | Topo-II mediated DNA cleavage | 0.2 - 0.5 µM |
| Pyrazolo[1,5-a]indoles | Topoisomerase II inhibition | 10 - 30 µM |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade, making it a prime target for anticoagulant drugs. The indole nucleus has been explored as a scaffold for the development of FXa inhibitors.
Research into 5-amidinoindoles has shown that this class of compounds can act as dual inhibitors of both Factor IXa and Factor Xa. researchgate.net While these compounds are not direct analogs of this compound, they demonstrate the potential of the indole core to interact with the active site of these coagulation factors. More specifically, a series of 2-carboxyindole-based compounds have been developed as highly potent Factor Xa inhibitors. These studies investigated the structural requirements for ligands that bind to different pockets of the enzyme, highlighting the versatility of the indole scaffold in designing selective inhibitors. The development of direct oral anticoagulants often focuses on small molecule inhibitors of key enzymes like Factor Xa. nih.gov
Epidermal Growth Factor Receptor (EGFR) Targeting
The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy due to its role in cell proliferation, differentiation, and survival. mdpi.com Indole-based compounds have been investigated as potential EGFR inhibitors. While direct studies on this compound are limited, research on analogous structures provides insight into their potential mechanism. For instance, certain indole-3-Mannich bases have been designed and evaluated as EGFR kinase inhibitors for non-small-cell lung cancer. rjptonline.org Computational docking studies of these analogs have shown interactions with key residues in the active site of EGFR, such as Met 793. rjptonline.org The general principle involves the indole scaffold mimicking the binding of known EGFR tyrosine kinase inhibitors (TKIs) to the ATP binding site of the enzyme. mdpi.comnih.gov The antiproliferative activity of these compounds is often correlated with their ability to inhibit EGFR autophosphorylation. researchgate.net Further research is necessary to specifically elucidate the EGFR targeting capabilities of this compound.
In vitro Cellular Proliferation Modulation
Antiproliferative Effects on Human Tumor Cell Lines (e.g., Breast Cancer, Cervical Cancer, Mesothelioma)
Analogs of this compound have demonstrated notable antiproliferative effects across a range of human tumor cell lines in vitro. The 2-phenylindole (B188600) scaffold is a key feature in many compounds designed to selectively target cancer cells.
In the context of breast cancer , novel selective estrogen receptor modulators (SERMs) based on the 2-arylindole structure have shown strong antiproliferative activity in the ER-positive MCF-7 breast cancer cell line. nih.gov For example, certain bisindole type structures and conjugates with cytotoxic agents like combretastatin (B1194345) A4 have yielded potent compounds with IC50 values in the low micromolar range. nih.gov Specifically, N-benzyl indole-derived hydrazones have exhibited significant activity against triple-negative breast cancer (TNBC) cells, with some compounds showing IC50 values in the nanomolar range against the MDA-MB-231 cell line. nih.gov
Regarding cervical cancer , studies have evaluated the antiproliferative activities of various heterocyclic derivatives, including those with an indole framework, against HeLa cells. mdpi.com These compounds have shown promise in inhibiting the growth of these cancer cells.
While specific data on mesothelioma is less prevalent in the direct context of this compound, the broad-spectrum antiproliferative activity of related indole derivatives suggests potential efficacy that warrants further investigation. The activity of 2-aryl-2-(3-indolyl)acetohydroxamic acids has been demonstrated against a panel of cancer cells, indicating the versatility of the indole scaffold. ku.edu
Table 1: In vitro Antiproliferative Activity of 2-Phenylindole Analogs
| Compound Type | Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Bisindole | MCF-7 | Breast Cancer | 2.71 µM | nih.gov |
| Indole-Combretastatin A4 Conjugate | MCF-7 | Breast Cancer | 1.86 µM | nih.gov |
| N-benzyl indole-derived hydrazone | MDA-MB-231 | Breast Cancer | 17.2 ± 0.4 nM | nih.gov |
Mechanistic Insights into Cellular Growth Inhibition (e.g., Tubulin Polymerization Inhibition)
A primary mechanism through which 2-phenylindole analogs exert their antiproliferative effects is the inhibition of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.
Arylthioindole (ATI) derivatives, which are structurally related to this compound, are potent inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site on β-tubulin. nih.gov These compounds interfere with the dynamic equilibrium of microtubule assembly and disassembly, preventing proper mitotic spindle formation. This disruption ultimately leads to cell death. nih.gov
Studies have shown that certain 2-phenylindole derivatives can cause a stable arrest of mitotic progression, leading to an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net This cell cycle arrest is a direct consequence of the disruption of microtubule dynamics. The inhibition of tubulin assembly by these compounds has been quantified, with some derivatives showing IC50 values in the low micromolar range. nih.gov The binding of these indole derivatives to the colchicine binding site of tubulin has been further supported by molecular docking studies. nih.gov
Antimicrobial and Antimycobacterial Efficacy (In vitro)
Activity against Bacterial Strains (Gram-Positive and Gram-Negative)
The 2-phenyl-1H-indole scaffold has been explored for its antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria.
One study found that various 2-phenyl-1H-indoles were active against Pseudomonas sp. and Enterobacter sp. (Gram-negative), as well as Bacillus sp. (Gram-positive). ijpsonline.com Interestingly, it was observed that Gram-negative bacteria were more susceptible to these compounds than Gram-positive bacteria. ijpsonline.com The presence of certain substituents on the phenyl ring was found to influence the antibacterial efficacy. For example, a nitro substitution at the para position of the phenyl ring resulted in one of the more effective indole compounds against Enterobacter sp.. ijpsonline.com In general, indoles exhibited better antibacterial activity compared to similarly substituted benzimidazoles. ijpsonline.com
Table 2: In vitro Antibacterial Activity of 2-Phenyl-1H-indole Analogs
| Bacterial Strain | Gram Type | Activity | Reference |
|---|---|---|---|
| Pseudomonas sp. | Negative | Active | ijpsonline.com |
| Enterobacter sp. | Negative | Active (Inhibition diameter 8-9.5 mm at 100 µg/ml for some derivatives) | ijpsonline.com |
It is important to note that not all indole derivatives show broad-spectrum antibacterial activity. For instance, N-benzyl-1H-indole-3-carboxamide was found to have no zone of inhibition against a panel of tested bacterial and fungal isolates at a concentration of 3 mg/mL. rsisinternational.org
Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has necessitated the search for new antimycobacterial agents. The indole nucleus has been identified as a promising scaffold in this regard.
A series of 3-phenyl-1H-indoles, structurally similar to the compound of interest, were synthesized and evaluated for their in vitro inhibitory activity against Mtb growth. nih.govnih.gov Several of these compounds demonstrated significant antimycobacterial activity, with some exhibiting Minimum Inhibitory Concentration (MIC) values in the micromolar range. nih.gov Notably, the top-performing compounds were also active against multidrug-resistant strains of Mtb, indicating a lack of cross-resistance with first-line drugs. nih.gov The presence and position of substituents on both the indole ring and the phenyl group were found to be critical for activity. For example, the presence of a methoxy (B1213986) group on the phenyl ring often resulted in an effective molecule. nih.gov Time-kill and pharmacodynamic model analyses revealed that a promising 3-phenyl-1H-indole compound exhibited bactericidal activity at concentrations close to its MIC. nih.gov
While these findings are for 3-phenyl-1H-indoles, they strongly suggest that the this compound scaffold is a viable candidate for further investigation as a potential antimycobacterial agent.
Proposed Mechanisms of Antimicrobial Action (e.g., Bacterial Membrane Disruption)
The antimicrobial efficacy of indole derivatives, including analogs of this compound, is attributed to several mechanisms of action, with bacterial membrane disruption being a prominently studied pathway. Research suggests that certain synthetic indole compounds can interfere with the integrity and function of bacterial cell membranes, leading to cell death. researchgate.net
One proposed mechanism involves the perturbation of the bacterial membrane, which can lead to increased permeability. nih.govresearchgate.net Studies on indole-polyamine conjugates have shown that these molecules can disrupt the bacterial membrane of both Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant strains, MRSA) and the outer membrane of Gram-negative bacteria such as Pseudomonas aeruginosa. nih.govresearchgate.netnih.gov This disruption of the membrane integrity is considered a key factor in both their intrinsic antimicrobial activity and their ability to potentiate the effects of conventional antibiotics. nih.govresearchgate.netnih.gov
The process of membrane damage can be visualized using specific assays. For instance, the Live/Dead BacLight™ bacterial viability kit utilizes dyes like SYTO 9 and propidium (B1200493) iodide to differentiate between cells with intact and compromised membranes. frontiersin.org SYTO 9 can permeate all bacterial membranes, staining the cells green, while propidium iodide only enters cells with damaged membranes, staining them red. frontiersin.org This technique allows for the direct observation of membrane integrity loss caused by antimicrobial compounds.
Furthermore, research on synthetic indole derivatives has identified compounds that not only disrupt membrane potential but also inhibit respiratory metabolism in multidrug-resistant Gram-positive bacteria. researchgate.net Some N-benzyl-3-indole derivatives have been synthesized and evaluated for their antimicrobial activities, with molecular docking studies suggesting they may act by inhibiting essential enzymes like DNA gyrase B, thereby preventing cell division. ekb.eg
Antioxidant Research and Free Radical Scavenging Properties
The indole nucleus is recognized for its antioxidant and radical scavenging capabilities. Derivatives of 2-phenyl-1H-indole have demonstrated significant antioxidant potential in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation assays. ijpsonline.com
The antioxidant activity is often linked to the ability of the indole ring's nitrogen atom to donate an electron or a hydrogen atom, which stabilizes free radicals. nih.gov The N-H group in the indole ring is crucial for this activity. The mechanism of free radical scavenging by indole derivatives can proceed through a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) pathway. nih.gov In the SET mechanism, an electron is transferred from the nitrogen atom, forming a cation radical. In the HAT mechanism, a hydrogen atom is transferred from the N-H group to the free radical, resulting in a resonance-stabilized indolyl radical. nih.gov
Structure-activity relationship (SAR) studies have shown that the antioxidant capacity of these compounds can be influenced by the nature and position of substituents on the phenyl rings. ijpsonline.com For instance, compounds with electron-donating substituents tend to exhibit enhanced antioxidant and radical scavenging activities. ijpsonline.com This is because electron-donating groups can increase the stabilization of the resulting radical. ijpsonline.com
The following table summarizes the free radical scavenging activity of some 2-phenyl-1H-indole derivatives as reported in a study, demonstrating the influence of different substituents.
| Compound ID | Substituent on 2-phenyl ring | Radical Scavenging Activity (IC50 in mg/ml) |
| Ia | 4-OH | >1 |
| IIa | 4-Cl | >1 |
| IIIa | 4-Br | >1 |
| IVa | 3-NO2 | >1 |
| Va | 4-NO2 | >1 |
| Data derived from a study on 2-phenyl-1H-indoles, where lower IC50 values indicate higher scavenging activity. The specific values being greater than 1 mg/ml suggest moderate to low activity in this particular assay compared to standards. ijpsonline.com |
Role as a Privileged Scaffold in Medicinal Chemistry Research
The indole nucleus, and specifically the 2,3-disubstituted indole framework, is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.orgijpsr.infomdpi.com This term describes a molecular core structure that is capable of binding to multiple, often unrelated, biological targets with high affinity, making it a valuable starting point for the design of novel therapeutic agents. researchgate.netrsc.org The versatility of the indole scaffold stems from its structural similarity to endogenous molecules, such as the amino acid tryptophan, which allows it to interact with a wide range of proteins and enzymes. mdpi.com
The this compound structure is a type of 2,3-diarylindole. This class of compounds has been extensively explored in drug discovery, leading to the development of molecules with a broad spectrum of biological activities. nih.govbenthamdirect.com The ability to easily modify the core structure at various positions allows medicinal chemists to create large libraries of compounds and fine-tune their pharmacological properties for specific targets. semanticscholar.org
The diverse biological activities demonstrated by 2,3-diarylindole analogs underscore their status as a privileged scaffold. Research has identified compounds with potent activities, including:
Anticoccidial agents : Novel 2,3-diarylindoles have shown subnanomolar in vitro activity against coccidiosis parasites. nih.gov
COX-2 Inhibitors : Certain 2,3-diarylindoles exhibit potent inhibitory action against the COX-2 enzyme, which is involved in inflammation. benthamdirect.com
Enzyme Inducers : Studies have shown that 2,3-diarylindoles can induce the biosynthesis of drug-metabolizing enzymes like zoxazolamine (B29605) hydroxylase. nih.gov
The rich bioactivity profiles and drug-like properties of the 2-phenyl-indole scaffold enhance productivity in identifying new hits and optimizing lead compounds for various therapeutic targets, including G protein-coupled receptors (GPCRs). researchgate.netrsc.orgsemanticscholar.org
Future Directions and Emerging Research Avenues for 2 Benzyl 3 Phenyl 1h Indole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2,3-disubstituted indoles, including 2-benzyl-3-phenyl-1H-indole, is a cornerstone of its development. Future research will likely prioritize the creation of more efficient, cost-effective, and environmentally benign synthetic routes.
Key Research Thrusts:
Transition-Metal-Free Reactions: A significant advancement has been the development of transition-metal-free, base-mediated reductive coupling of indole-3-tosylhydrazone with boronic acids to create 3-benzyl indole (B1671886) derivatives. researchgate.net Future work could adapt this methodology for the specific synthesis of this compound, offering advantages like low cost and operational simplicity. researchgate.net
Greener Catalysis: The use of molecular iodine as a catalyst for the C-3 benzylation of indoles with benzylic alcohols presents a greener alternative to traditional methods. acs.org Further investigation is needed to explore the applicability of this iodine-catalyzed reaction for the synthesis of the target compound, potentially reducing reliance on hazardous reagents and simplifying purification processes. acs.org
Flow Chemistry and Process Optimization: Implementing continuous flow chemistry for the synthesis of this compound could offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This approach would be particularly valuable for scaling up production for further biological or material science evaluation.
One-Pot Synthesis: Designing one-pot multi-component reactions (MCRs) that assemble the this compound core from simple precursors would significantly improve synthetic efficiency. researchgate.net This aligns with the principles of green chemistry by reducing waste and energy consumption. A recent method involved the synthesis of this compound from N-(2-(3-phenylprop-1-yn-1-yl)phenyl)benzenesulfonamide, which could be a starting point for developing more streamlined one-pot procedures. rsc.org
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Potential Advantages for Future Synthesis |
|---|---|---|
| Base-Mediated Reductive Coupling | Transition-metal-free, uses tosylhydrazones and boronic acids. researchgate.net | Low cost, operational simplicity, avoids toxic metal catalysts. |
| Molecular Iodine Catalysis | Uses I₂ as a catalyst with benzylic alcohols. acs.org | Greener approach, regenerable catalyst, mild reaction conditions. |
| Palladium-Catalyzed C-H Functionalization | Direct arylation of NH-indoles with aryl halides. nih.gov | High regioselectivity, applicable to a wide range of substrates. |
| Radical-Promoted Cyclization | Tin-radical promoted cyclization of N-[2-(1-alkynyl)phenyl]trifluoroacetimidoyl iodides. mdpi.com | Access to specific derivatives like trifluoromethylated indoles. |
Advanced Computational Approaches for Rational Design and Mechanism Prediction
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound derivatives. By leveraging in silico tools, researchers can predict molecular properties, understand reaction mechanisms, and design novel compounds with enhanced activities.
Key Research Thrusts:
Quantum Mechanics (QM) for Mechanistic Insights: Density Functional Theory (DFT) and other QM methods can be employed to elucidate the mechanisms of existing and novel synthetic reactions. This understanding can guide the optimization of reaction conditions, leading to higher yields and fewer byproducts.
Molecular Docking and Dynamics for Drug Design: Molecular docking studies have been successfully used to predict the binding interactions of related 2-phenyl-indole derivatives with enzymes like COX-2. Future research should apply these techniques to this compound against a wide range of potential biological targets. Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor complexes and the conformational changes that occur upon binding.
Pharmacophore Modeling and Virtual Screening: Based on the known biological activities of the broader 2-phenyl-indole class, pharmacophore models can be constructed. These models can then be used for virtual screening of large chemical libraries to identify new derivatives of this compound with potentially improved potency and selectivity.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. nih.gov Applying these predictive models to novel this compound analogues will help prioritize compounds with favorable drug-like profiles for synthesis and experimental testing.
Discovery of New Biological Targets and Elucidation of Underlying Mechanisms
The diverse biological activities reported for the 2-phenyl-indole scaffold, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that this compound may interact with multiple biological targets. nih.gov A key future direction is to move beyond preliminary screening and identify specific molecular targets and elucidate their mechanisms of action.
Key Research Thrusts:
High-Throughput and Phenotypic Screening: Employing innovative high-throughput screening (HTS) strategies can rapidly assess the activity of this compound against large panels of enzymes, receptors, and cell lines. sciencedaily.com Phenotypic screening, which focuses on the effect of a compound on cell morphology or function, can uncover novel biological activities without a preconceived target.
Target Deconvolution: For compounds identified through phenotypic screening, target deconvolution techniques such as chemical proteomics and affinity chromatography-mass spectrometry will be essential to identify the specific protein(s) with which this compound interacts.
Exploration of Novel Therapeutic Areas: While much research on related indoles has focused on cancer and inflammation, new avenues should be explored. researchgate.net For instance, N-benzylated indole derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) for Alzheimer's disease. nih.gov The potential neuroprotective properties of this compound warrant investigation.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are required to understand how the compound modulates the target's function. This includes determining the mode of inhibition (e.g., competitive, allosteric) and investigating downstream signaling pathways to fully characterize the compound's biological effect. This could lead to the development of alternative therapies for diseases where resistance to existing drugs is a problem. technologynetworks.com
Exploration in Materials Science and Organic Electronics Research
The unique photophysical and electronic properties of the indole nucleus make it an attractive component for advanced materials. The 2-phenylindole (B188600) scaffold, in particular, is noted for its potential in organic electronics due to properties like high electron mobility and thermal stability. The specific structure of this compound could offer unique advantages in this domain.
Key Research Thrusts:
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated system of this compound could lead to interesting photoluminescent properties. Future research should focus on synthesizing derivatives and evaluating their quantum yields, emission spectra, and thermal stability for potential application as emitters or host materials in OLEDs.
Organic Field-Effect Transistors (OFETs): The planarity and potential for intermolecular π-π stacking in crystalline this compound derivatives could facilitate charge transport. This makes them promising candidates for use as the active semiconductor layer in OFETs.
Chemical Sensors: The indole nitrogen atom can act as a binding site for various analytes. By functionalizing the benzyl (B1604629) or phenyl rings with specific recognition moieties, novel chemosensors could be developed. The binding of an analyte could induce a change in the compound's fluorescence or absorption spectrum, enabling detection.
Nonlinear Optical (NLO) Materials: The asymmetric charge distribution and large π-electron system in suitably substituted this compound derivatives could give rise to significant nonlinear optical properties, which are valuable for applications in telecommunications and optical computing.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
